N4-(2-aminoethyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine
Description
N4-(2-aminoethyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine is a synthetic organic compound with a molecular formula of C9H17N5. This compound is characterized by its pyrimidine ring substituted with aminoethyl and ethyl groups, making it a versatile molecule in various chemical and biological applications.
Properties
IUPAC Name |
4-N-(2-aminoethyl)-2-N-ethyl-6-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5/c1-3-11-9-13-7(2)6-8(14-9)12-5-4-10/h6H,3-5,10H2,1-2H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHXKULJELFSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-aminoethyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine typically involves the condensation of 2,4-diamino-6-methylpyrimidine with ethylamine and 2-aminoethylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N4-(2-aminoethyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated or N-acylated products.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
N4-(2-aminoethyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as alkylation, acylation, and condensation. The compound's functional groups allow for multiple substitution reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biological Applications
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated its effectiveness against enzymes critical for cancer cell proliferation. The compound's binding affinity to these enzymes suggests potential therapeutic applications in oncology.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent in clinical settings .
Antiparasitic Properties
In vivo studies have highlighted the compound's efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The results showed a significant reduction in parasitemia in infected mice models, suggesting its potential as a treatment for parasitic infections.
Medicinal Chemistry
Therapeutic Potential
The compound is being explored for its therapeutic properties beyond antimicrobial effects. Its ability to modulate immune responses makes it a candidate for treating autoimmune diseases. Additionally, its structural analogs have been investigated for anticancer activities, with some derivatives showing enhanced potency against various cancer cell lines .
Case Studies
- Cancer Treatment : A study evaluated the compound's ability to inhibit tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups.
- Integrin Modulation : Research focused on the compound's interaction with integrins revealed its potential to inhibit cell migration, which is crucial in cancer metastasis prevention .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is used as an intermediate in the manufacture of specialty chemicals. Its unique chemical properties allow it to be incorporated into formulations for agricultural products and pharmaceuticals.
Comparative Analysis of Related Compounds
The following table summarizes structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N2-(4-aminophenyl)-N4,N4,6-trimethylpyrimidine-2,4-diamine | Pyrimidine core with amino substitution | Inhibits integrins; affects cell adhesion | Enhanced anti-inflammatory properties |
| N2-(3-amino-phenyl)-N4,N4-dimethylpyrimidine-2,4-diamine | Dimethyl substitution | Potential anti-inflammatory effects | Different substitution pattern affects activity |
| 6-Methyl-N4-(p-tolyl)pyrimidine-2,4-diamine | Methyl and phenyl substitutions | Moderate activity against certain cancers | Lacks amino substitution at N2 position |
Mechanism of Action
The mechanism of action of N4-(2-aminoethyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: A compound with a similar structure but different functional groups, used as a ligand in coordination chemistry.
N,N-bis(2-aminoethyl)ethylenediamine: Another related compound with applications in organic synthesis and coordination chemistry.
Uniqueness
N4-(2-aminoethyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Biological Activity
N4-(2-aminoethyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine, a pyrimidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its pyrimidine core, which is substituted with amino and ethyl groups. The structural features contribute to its lipophilicity and ability to interact with biological targets.
The compound exhibits various mechanisms of action, primarily through enzyme inhibition and modulation of receptor activity:
- Enzyme Inhibition : It may act as an inhibitor by binding to the active sites of specific enzymes, disrupting their catalytic functions. This is significant in therapeutic contexts where enzyme modulation is desired.
- Receptor Modulation : The compound has been investigated for its role as a ligand in biochemical assays, potentially influencing receptor-mediated signaling pathways.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : Similar compounds have shown efficacy against various cancer cell lines. For instance, related pyrimidine derivatives have demonstrated growth inhibition in tumor models, indicating potential applications in oncology .
- Anti-inflammatory Effects : The compound's structural analogs have been linked to anti-inflammatory activities, suggesting that this compound might also exhibit similar effects through modulation of inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits potential antimicrobial properties | |
| Anticancer | Inhibits growth in tumor models | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Study 1: Anticancer Efficacy
In a study involving related pyrimidine derivatives, compounds similar to this compound were tested against the Walker tumor model. Results indicated significant inhibition of tumor growth, suggesting a promising avenue for cancer treatment .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition potential of pyrimidine derivatives. The findings revealed that these compounds could effectively inhibit specific enzymes involved in metabolic pathways relevant to cancer and inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
